molecular formula C22H21N5O2S B12136250 N-(4-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12136250
M. Wt: 419.5 g/mol
InChI Key: ASNUZFGBHJIBML-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole-3-thiol derivatives functionalized with acetamide and heteroaromatic substituents. Its structure features:

  • Acetamide moiety: N-linked to a 4-ethylphenyl group.
  • Triazole core: Modified at the 4-position with a furan-2-ylmethyl group and at the 5-position with a pyridin-4-yl ring.
  • Sulfanyl bridge: Connects the triazole and acetamide units.

Synthesized via alkylation of 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione with α-chloroacetamides in the presence of KOH , this compound exhibits anti-exudative activity in preclinical models, showing efficacy comparable to diclofenac sodium at 10 mg/kg .

Properties

Molecular Formula

C22H21N5O2S

Molecular Weight

419.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H21N5O2S/c1-2-16-5-7-18(8-6-16)24-20(28)15-30-22-26-25-21(17-9-11-23-12-10-17)27(22)14-19-4-3-13-29-19/h3-13H,2,14-15H2,1H3,(H,24,28)

InChI Key

ASNUZFGBHJIBML-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: Starting with the appropriate hydrazine and aldehyde or ketone to form the triazole ring through cyclization.

    Introduction of the Furan and Pyridine Rings: Using furan-2-carbaldehyde and pyridine derivatives in subsequent steps to introduce these rings into the triazole structure.

    Attachment of the Ethylphenyl Group: This step might involve a substitution reaction where the ethylphenyl group is introduced.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using reagents like thionyl chloride or other activating agents.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity. This might include:

    Batch Processing: Where reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Chemistry: For more efficient and scalable production, continuous flow reactors might be used.

Chemical Reactions Analysis

Types of Reactions

“N-(4-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The ethylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanone derivatives, while reduction of the triazole ring could lead to dihydrotriazole compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential use as a pharmaceutical agent due to its triazole core, which is known for antimicrobial and antifungal properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(4-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The triazole ring is known to bind to metal ions, which could be a part of its mechanism in biological systems.

Comparison with Similar Compounds

Key Structural Variations

The biological and physicochemical properties of triazole-sulfanyl-acetamides are highly sensitive to substituent modifications. Below is a comparative analysis:

Compound Name / ID Acetamide Substituent Triazole 4-Position Triazole 5-Position Key Findings Reference
Target Compound 4-ethylphenyl Furan-2-ylmethyl Pyridin-4-yl Anti-exudative activity (AEA) at 10 mg/kg; comparable to diclofenac sodium.
N-(2-Ethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 2-ethoxyphenyl 4-methylphenyl Pyridin-4-yl Structural analog with uncharacterized AEA; likely lower solubility due to hydrophobic 4-methylphenyl.
N-(4-Fluorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-fluorophenyl Ethyl Pyridin-4-yl Enhanced antimicrobial activity due to electron-withdrawing fluorine.
VUAA-1 (Orco agonist) 4-ethylphenyl Ethyl Pyridin-3-yl Olfactory receptor agonist; demonstrates substituent-driven target divergence.
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-nitro phenyl)acetamide 4-nitrophenyl Amino Furan-2-yl Higher AEA than target compound; nitro group enhances anti-inflammatory effects.

Physicochemical Properties

  • Melting Points : Range from 207–274°C for analogs with nitro or acetyl groups, reflecting increased crystallinity due to polar substituents .
  • Synthetic Yields : The target compound’s synthesis achieves moderate yields (~45–55%), consistent with analogous triazole derivatives .

Biological Activity

Molecular Structure and Properties

The compound features a triazole ring, furan moiety, and pyridine group, with the molecular formula C22H21N5O2S and a molecular weight of 419.5 g/mol. These structural elements contribute to its diverse chemical interactions and biological activities.

Potential Biological Activities

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research suggests it may exhibit the following properties:

  • Antimicrobial activity
  • Antifungal properties
  • Anticancer potential

These activities are likely due to the compound's ability to bind to enzymes or receptors involved in various cellular pathways.

Antimicrobial Activity

While specific data for this compound is limited, structurally similar 1,3,4-thiadiazole compounds have shown antimicrobial activity against certain microorganisms:

MicroorganismActivity
Staphylococcus aureus ATCC 9144Positive
Candida albicans ATCC 26555Positive
Escherichia coli ATCC 25922Limited

This data suggests that our compound of interest may also possess similar antimicrobial properties, particularly against gram-positive bacteria and fungi .

Anticancer Potential

The presence of the triazole ring in the compound is particularly noteworthy for its potential anticancer activity. A case study involving similar triazole-containing compounds demonstrated significant antitumor effects:

Case Study: Triazole Derivatives as Antitumor Agents

A series of 1,2,4-triazole derivatives were synthesized and evaluated for antitumor activity against human tumor cell lines, including KB, DLD, NCI-H661, Hepa, and HepG2/A2. Compounds 2, 6, 7, and 9 exhibited the most potent and selective activity against the tested tumor cells .

While this study does not directly involve our compound of interest, it highlights the potential anticancer activity of triazole-containing molecules, warranting further investigation into N-(4-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide.

Enzyme Inhibition

The compound's structure suggests potential interaction with various enzymes. One study on similar compounds revealed inhibition of topoisomerase II:

CompoundTopoisomerase II Inhibition
Compounds 3, 4, 7, 9, and 10Potent activity
Compounds 1-14 and 18Better than etoposide

This data indicates that our compound may also possess enzyme inhibitory properties, which could contribute to its potential anticancer activity .

Structure-Activity Relationship (SAR)

Research on similar compounds has revealed that the carbon numbers of the side chain correlate with biological activities . This suggests that the ethyl group on the phenyl ring and the furan-2-ylmethyl group in our compound may play crucial roles in its biological activity.

Conclusion and Future Directions

While specific biological activity data for this compound is limited, its structural features and similarities to other biologically active compounds suggest potential antimicrobial, antifungal, and anticancer properties. Further research is needed to:

  • Conduct in vitro studies to determine its exact antimicrobial spectrum
  • Evaluate its anticancer potential against various cell lines
  • Investigate its enzyme inhibitory properties, particularly against topoisomerase II
  • Perform structure-activity relationship studies to optimize its biological activity

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